molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate

Cat. No. B124424
M. Wt: 217.25 g/mol
InChI Key: BXZLWSCTNQNCPB-UHFFFAOYSA-N
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Patent
US08946439B2

Procedure details

A round bottom flask was charged with methyl 6-cyanobenzo[b]thiophene-2-carboxylate (4.00 g, 17.9 mmol), methanol (130 mL), and sodium hydroxide (23 g, 0.58 mol) in water (200 mL). The reaction was stirred at room temperature for 20 minutes. The reaction was concentrated to half of the volume and acidified with 6 N aq. HCl. The mixture was extracted with CHCl3/i-PrOH (90:10) and the organic phase was concentrated under reduced pressure to get the title compound as a brown solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[S:8][C:7]=2[CH:15]=1)#[N:2].CO.[OH-].[Na+]>O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[S:8][C:7]=2[CH:15]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(SC(=C2)C(=O)OC)C1
Name
Quantity
130 mL
Type
reactant
Smiles
CO
Name
Quantity
23 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to half of the volume
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3/i-PrOH (90:10)
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(SC(=C2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.